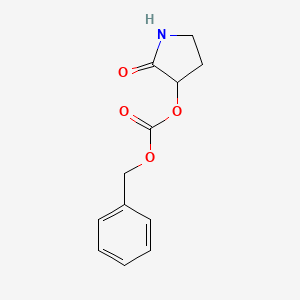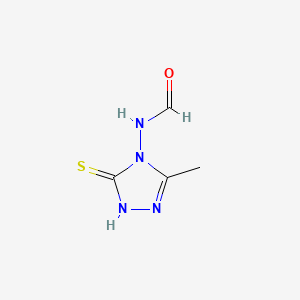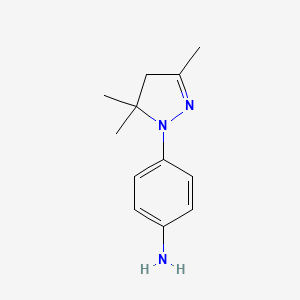
2-Bromo-2-(diphenylphosphoryl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-hydroxyethyl)diphenylphosphine oxide: is an organophosphorus compound with the molecular formula C14H14BrO2P. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a diphenylphosphine oxide moiety. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a bromoethanol derivative. One common method is the reaction of diphenylphosphine oxide with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: The major products are the corresponding substituted phosphine oxides.
Oxidation Reactions: The major product is the corresponding carbonyl compound.
Reduction Reactions: The major product is the corresponding phosphine.
Scientific Research Applications
Chemistry: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also used in the preparation of phosphine ligands for catalysis.
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active phosphine derivatives
Industry: In the industrial sector, (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. The phosphine oxide moiety can also participate in coordination chemistry, forming complexes with metal ions.
Comparison with Similar Compounds
Diphenylphosphine oxide: Lacks the bromo and hydroxyl groups, making it less reactive in substitution reactions.
(2-Hydroxyethyl)diphenylphosphine oxide: Similar structure but without the bromine atom, leading to different reactivity.
(1-Chloro-2-hydroxyethyl)diphenylphosphine oxide: Similar compound with chlorine instead of bromine, which affects its reactivity and applications.
Uniqueness: (1-Bromo-2-hydroxyethyl)diphenylphosphine oxide is unique due to the presence of both a bromine atom and a hydroxyl group, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis and industrial applications.
Properties
CAS No. |
59875-46-6 |
|---|---|
Molecular Formula |
C14H14BrO2P |
Molecular Weight |
325.14 g/mol |
IUPAC Name |
2-bromo-2-diphenylphosphorylethanol |
InChI |
InChI=1S/C14H14BrO2P/c15-14(11-16)18(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14,16H,11H2 |
InChI Key |
ZZBLALRCODDIQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12898955.png)



![4-[(2,5-Di-tert-butylphenyl)(imino)methyl]-1,2-oxazol-5(4H)-one](/img/structure/B12898983.png)
![Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate](/img/structure/B12898987.png)
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12898991.png)
![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12898993.png)
![2,6-Dimethoxy-N-[3-(2-methylpent-4-en-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12899002.png)
![N-{[(Furan-2-yl)methyl]carbamothioyl}-N-phenylbenzamide](/img/structure/B12899004.png)
![2,3-diphenyltetrahydrofuro[3,4-d]isoxazol-4(2H)-one](/img/structure/B12899008.png)

![4-[4-(3-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12899028.png)
